molecular formula C8H13IO2 B14272483 Methyl 3-iodohept-2-enoate CAS No. 154026-88-7

Methyl 3-iodohept-2-enoate

Cat. No.: B14272483
CAS No.: 154026-88-7
M. Wt: 268.09 g/mol
InChI Key: VOQKGRBDJKWJMM-UHFFFAOYSA-N
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Description

Methyl 3-iodohept-2-enoate is an organic compound with the molecular formula C8H13IO2. It is an ester derived from heptenoic acid, featuring an iodine atom attached to the third carbon of the hept-2-enoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-iodohept-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as methyl hept-2-enoate, reacts with an iodine source under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodohept-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Addition Reactions: The double bond in the hept-2-enoate chain can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide (NaI) or potassium iodide (KI) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction can produce alcohols, ketones, or alkanes.

Scientific Research Applications

Methyl 3-iodohept-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-iodohept-2-enoate involves its reactivity with various molecular targets. The iodine atom and the double bond in the hept-2-enoate chain play crucial roles in its interactions with other molecules. For example, in substitution reactions, the iodine atom acts as a leaving group, facilitating the formation of new bonds. The double bond can participate in addition reactions, altering the compound’s structure and properties .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromohept-2-enoate: Similar structure but with a bromine atom instead of iodine.

    Methyl 3-chlorohept-2-enoate: Contains a chlorine atom in place of iodine.

    Methyl 3-fluorohept-2-enoate: Features a fluorine atom instead of iodine.

Uniqueness

Methyl 3-iodohept-2-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain substitution and addition reactions, offering advantages in specific synthetic applications .

Properties

CAS No.

154026-88-7

Molecular Formula

C8H13IO2

Molecular Weight

268.09 g/mol

IUPAC Name

methyl 3-iodohept-2-enoate

InChI

InChI=1S/C8H13IO2/c1-3-4-5-7(9)6-8(10)11-2/h6H,3-5H2,1-2H3

InChI Key

VOQKGRBDJKWJMM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC(=O)OC)I

Origin of Product

United States

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